N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a cyclopenta[d]pyrimidinone core substituted with a tetrahydrofuran-2-ylmethyl group at position 1 and a thioether-linked 4-fluoro-3-nitrophenyl acetamide moiety. Its synthesis likely involves nucleophilic substitution between a thiol-containing pyrimidinone intermediate and a chloroacetamide derivative under basic conditions, as seen in analogous procedures .
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O5S/c21-15-7-6-12(9-17(15)25(28)29)22-18(26)11-31-19-14-4-1-5-16(14)24(20(27)23-19)10-13-3-2-8-30-13/h6-7,9,13H,1-5,8,10-11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDWDAJXNOQYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes multiple functional groups such as a nitrophenyl moiety and a tetrahydrofuran ring that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Nitration : Introduction of the nitro group using nitrating agents.
- Fluorination : Incorporation of fluorine atoms through various fluorinating agents.
- Amidation : Formation of the amide bond using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
These synthetic routes are critical as they influence the final biological properties of the compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine and nitro groups enhances its binding affinity and specificity, potentially modulating key biological pathways.
Pharmacological Effects
Research has indicated that compounds with similar structures exhibit a range of pharmacological effects:
- Anticancer Activity : Compounds with heterocyclic structures have been shown to inhibit specific signaling pathways involved in cancer progression. For instance, inhibitors targeting the PI3K/Akt pathway have demonstrated efficacy in reducing tumor growth in xenograft models .
- Anti-inflammatory Properties : Pyrimidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that certain derivatives exhibit potent anti-inflammatory activity with low IC50 values against COX enzymes .
- Antioxidant Activity : The antioxidant properties of similar compounds have been explored, indicating potential protective effects against oxidative stress .
Study 1: Anticancer Efficacy
A study investigated the effects of pyrimidine derivatives on cancer cell lines. The results showed that specific derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 ± 0.5 | PI3K/Akt inhibition |
| Compound B | 20 ± 0.3 | Apoptosis induction |
Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory effects, several derivatives were tested for their ability to inhibit COX enzymes. The findings are summarized below:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound C | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound D | 26.04 ± 0.36 | 31.4 ± 0.12 |
These results indicate that modifications in chemical structure can lead to enhanced biological activity against inflammation.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following properties:
- Molecular Formula : CHFNOS
- Molecular Weight : 448.5 g/mol
- CAS Number : 899756-42-4
The structural features of this compound suggest potential interactions with biological targets, making it a candidate for further investigation.
Anticancer Activity
Research indicates that compounds similar to N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibit significant anticancer properties. For instance, derivatives containing nitrophenyl moieties have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds were effective in inhibiting cell proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC3), suggesting that this class of compounds could be developed as anticancer agents .
Antimicrobial Properties
The compound's structural analogs have been evaluated for their antimicrobial activity. Compounds with similar thioacetamide functionalities have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like fluorine enhances the antimicrobial potency by increasing the lipophilicity of the molecules, facilitating better membrane penetration .
Anticonvulsant Activity
There is emerging evidence that compounds with a similar structural framework possess anticonvulsant properties. Studies on thiazole-bearing molecules indicate that modifications to the phenyl ring can significantly affect their anticonvulsant efficacy. The incorporation of a nitrophenyl group may enhance the neuroprotective effects against seizures .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated a series of nitrophenyl derivatives for their anticancer effects on various cell lines. The study reported that compounds with similar structures to N-(4-fluoro-3-nitrophenyl)-2-(thioacetamide) exhibited IC values in the low micromolar range against MCF-7 cells, indicating promising anticancer activity .
Case Study 2: Antimicrobial Screening
Another investigation focused on synthesizing thiazole-linked compounds and assessing their antimicrobial properties. The results showed that some derivatives displayed comparable activity to standard antibiotics against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison with key analogs, focusing on structural variations, synthetic yields, and functional group contributions.
Key Structural and Functional Differences
Core Heterocycle: The target compound’s cyclopenta[d]pyrimidinone core distinguishes it from analogs with thieno-pyrimidine (e.g., ) or pyrrolo-pyridinone (e.g., ) systems. Cyclopenta-fused systems may confer unique conformational rigidity, affecting target binding . Thieno-pyrimidine analogs (e.g., ) are associated with kinase inhibition due to their planar, ATP-mimetic structures .
Substituent Effects :
- The 4-fluoro-3-nitrophenyl group in the target compound contrasts with 4-chlorophenyl (e.g., ) or trifluoromethylphenyl (e.g., ) moieties. Nitro groups are rare in drug-like molecules due to toxicity risks but may enhance electrophilicity for covalent binding .
- The tetrahydrofuran-2-ylmethyl substituent is unique, offering improved solubility compared to purely aromatic or alkyl chains (e.g., isopropyl in ).
Synthetic Efficiency: Yields for structurally complex analogs vary widely. For example, the pyrrolo-pyridinone derivative was synthesized in 51% yield, while simpler chloroacetamide couplings (e.g., ) achieved 85% yields. This suggests the target compound’s synthesis may require optimization to balance complexity and efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
